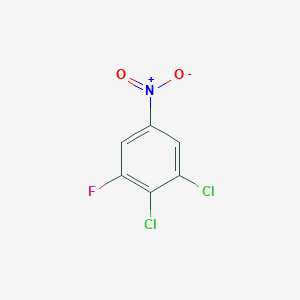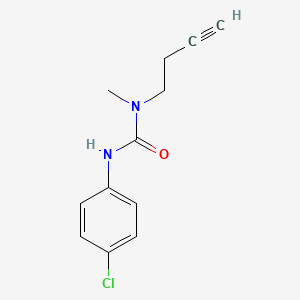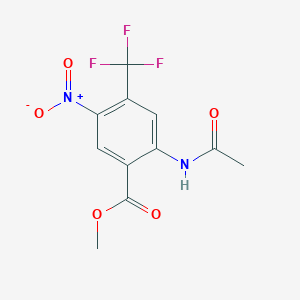
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is a complex organic compound with a unique structure that includes acetylamino, nitro, and trifluoromethyl groups attached to a benzoic acid methyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group. The trifluoromethyl group is usually introduced through a halogen exchange reaction. Finally, esterification is performed to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the acetylamino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 2-Acetylamino-5-nitro-benzoic acid methyl ester
- 2-Acetylamino-4-trifluoromethyl-benzoic acid methyl ester
Uniqueness
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
875155-20-7 |
|---|---|
Molekularformel |
C11H9F3N2O5 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
methyl 2-acetamido-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3N2O5/c1-5(17)15-8-4-7(11(12,13)14)9(16(19)20)3-6(8)10(18)21-2/h3-4H,1-2H3,(H,15,17) |
InChI-Schlüssel |
SWQUOVJEZHZIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
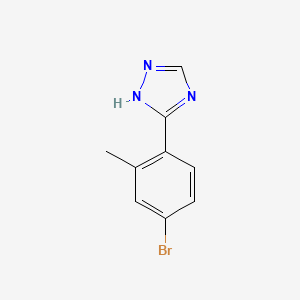
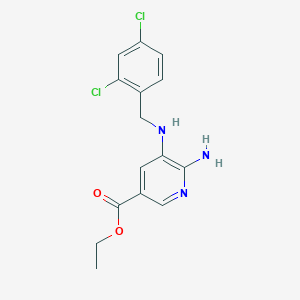

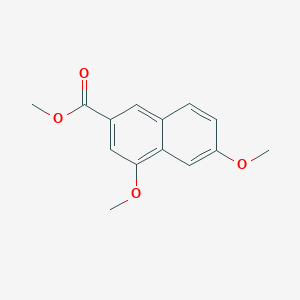

![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

